molecular formula C14H13N5O3 B1211322 1',3'-Dimethyl-7',9'-dihydrospiro[indole-3,8'-purine]-2,2',6'(1h,1'h,3'h)-trione CAS No. 21943-52-2

1',3'-Dimethyl-7',9'-dihydrospiro[indole-3,8'-purine]-2,2',6'(1h,1'h,3'h)-trione

Cat. No. B1211322
CAS RN: 21943-52-2
M. Wt: 299.28 g/mol
InChI Key: GWLRDSXEAJOUHI-UHFFFAOYSA-N
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Description

1',3'-Dimethyl-7',9'-dihydrospiro[indole-3,8'-purine]-2,2',6'(1h,1'h,3'h)-trione, commonly known as "SPDT," is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. SPDT belongs to the class of spirooxindoles, which are known for their unique structural features and biological properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Recyclization and Derivative Formation : Research by Andina & Andin (2016) explores the synthesis of functional derivatives of 1,2-dihydrospiro[indole3,4′-pyran] through condensation of 1,3-dicarbonyl compounds with isatin and malononitrile, leading to various spiro[indole-3,5′pyrano[2,3-d]pyrimidine] derivatives (Andina & Andin, 2016).

  • Formation of Novel Spirooxindoles : Ghozlan et al. (2017) demonstrated the synthesis of bis(indoline-2,3-diones) and their conversion to bis(spirooxindoles) incorporating chromene-3-carbonitrile and pyrano[2,3-d]pyrimidine derivatives (Ghozlan et al., 2017).

  • Generation of Spiroindole Derivatives : Shachkus, Degutis, & Mikul'skis (1989) synthesized derivatives of 1,3-dihydrospiro[2H-indole-2,2′-pyrrolidine], offering insights into the chemical behavior and potential applications of similar spiro compounds (Shachkus, Degutis, & Mikul'skis, 1989).

  • Photochromic Properties : Zou et al. (2004) investigated the crystal structure and photochromic behavior of spiropyran compounds, shedding light on potential applications in optical data storage and thin-film devices (Zou et al., 2004).

properties

IUPAC Name

1',3'-dimethylspiro[1H-indole-3,8'-7,9-dihydropurine]-2,2',6'-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-18-10-9(11(20)19(2)13(18)22)16-14(17-10)7-5-3-4-6-8(7)15-12(14)21/h3-6,16-17H,1-2H3,(H,15,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLRDSXEAJOUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC3(N2)C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297659, DTXSID50944662
Record name 1',3'-dimethyl-7',9'-dihydrospiro[indole-3,8'-purine]-2,2',6'(1h,1'h,3'h)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-1',3'-dimethyl-7',9'-dihydrospiro[indole-3,8'-purine]-2',6'(1'H,3'H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1',3'-Dimethyl-7',9'-dihydrospiro[indole-3,8'-purine]-2,2',6'(1h,1'h,3'h)-trione

CAS RN

21943-52-2, 22043-24-9
Record name MLS000737483
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117197
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1',3'-dimethyl-7',9'-dihydrospiro[indole-3,8'-purine]-2,2',6'(1h,1'h,3'h)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-1',3'-dimethyl-7',9'-dihydrospiro[indole-3,8'-purine]-2',6'(1'H,3'H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1',3'-Dimethyl-7',9'-dihydrospiro[indole-3,8'-purine]-2,2',6'(1h,1'h,3'h)-trione
Reactant of Route 2
1',3'-Dimethyl-7',9'-dihydrospiro[indole-3,8'-purine]-2,2',6'(1h,1'h,3'h)-trione
Reactant of Route 3
1',3'-Dimethyl-7',9'-dihydrospiro[indole-3,8'-purine]-2,2',6'(1h,1'h,3'h)-trione
Reactant of Route 4
1',3'-Dimethyl-7',9'-dihydrospiro[indole-3,8'-purine]-2,2',6'(1h,1'h,3'h)-trione
Reactant of Route 5
1',3'-Dimethyl-7',9'-dihydrospiro[indole-3,8'-purine]-2,2',6'(1h,1'h,3'h)-trione
Reactant of Route 6
1',3'-Dimethyl-7',9'-dihydrospiro[indole-3,8'-purine]-2,2',6'(1h,1'h,3'h)-trione

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